![molecular formula C26H22ClN3O3S2 B3262336 N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide CAS No. 354126-20-8](/img/structure/B3262336.png)
N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
描述
CID1231538 是一种苯并噻唑类似物,以其对 G 蛋白偶联受体 35 (GPR35) 的强拮抗活性而闻名。 GPR35 是一种 G 蛋白偶联受体,与多种疾病相关,包括 2 型糖尿病、伤害性疼痛、炎症、轻度智力迟滞综合征、代谢紊乱和胃癌 .
作用机制
CID1231538 通过拮抗 G 蛋白偶联受体 35 来发挥其作用。该机制包括:
与 G 蛋白偶联受体 35 结合: CID1231538 与受体结合,阻止其被内源性配体激活。
抑制信号转导: 通过阻断受体激活,CID1231538 抑制下游信号通路,导致细胞反应降低。
类似化合物:
CID1231539: 另一种具有类似 G 蛋白偶联受体 35 拮抗活性的苯并噻唑类似物。
CID1231540: 一种结构相关的化合物,其在连接到苯并噻唑核的官能团方面有所不同。
CID1231538 的独特性:
效力: CID1231538 具有很高的效力,其 IC50 值为 0.55 μM,使其成为一种非常有效的 G 蛋白偶联受体 35 拮抗剂。
选择性: 它对 G 蛋白偶联受体 35 的选择性高于其他受体,从而减少了脱靶效应。
生化分析
Biochemical Properties
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide plays a significant role in biochemical reactions as a GPR35 antagonist. GPR35 is a GPCR involved in various physiological processes. The compound interacts with GPR35 by binding to it and inhibiting its activity, with an IC50 value of 0.55 μM . This inhibition can modulate downstream signaling pathways that are crucial for cellular responses to external stimuli.
Cellular Effects
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide affects various types of cells and cellular processes. By antagonizing GPR35, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of GPR35 can lead to altered cellular responses, potentially reducing inflammation and nociceptive pain, and impacting metabolic processes .
Molecular Mechanism
The molecular mechanism of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide involves its binding to GPR35, thereby inhibiting the receptor’s activity. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by GPR35 activation. Consequently, the compound can modulate gene expression and enzyme activity, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C for up to three years in powder form and at -80°C for up to two years in solution .
Dosage Effects in Animal Models
The effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively antagonizes GPR35 without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of GPR35 can affect metabolic flux and metabolite levels, potentially influencing metabolic disorders and related diseases .
Transport and Distribution
Within cells and tissues, N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and activity .
Subcellular Localization
The subcellular localization of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, impacting its ability to modulate cellular processes .
准备方法
合成路线和反应条件: CID1231538 可以通过多步合成过程合成,该过程涉及苯并噻唑的形成和随后的官能化。合成通常包括以下步骤:
苯并噻唑核的形成: 苯并噻唑核通过在酸性条件下使 2-氨基苯硫酚与合适的醛或酮反应来合成。
官能化: 然后通过卤化、烷基化或酰化等反应引入各种取代基来官能化苯并噻唑核。
最终组装: 最终化合物通过使用偶联剂和催化剂等试剂将官能化的苯并噻唑与其他分子片段偶联来组装。
工业生产方法: CID1231538 的工业生产涉及扩大上述合成路线。该过程针对产量、纯度和成本效益进行了优化。主要考虑因素包括:
反应优化: 优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量并最大限度地减少副产物。
纯化: 采用结晶、色谱和重结晶等技术以实现高纯度。
质量控制: 实施严格的质量控制措施以确保一致性和符合监管标准
化学反应分析
反应类型: CID1231538 会经历各种化学反应,包括:
氧化: 可以使用高锰酸钾或过氧化氢等氧化剂氧化该化合物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 取代反应涉及用另一种官能团取代一种官能团,通常使用卤素或亲核试剂等试剂。
常用试剂和条件:
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在催化剂存在下的卤素(例如,氯,溴)。
主要产物:
氧化产物: 具有额外含氧官能团的氧化衍生物。
还原产物: 具有较少含氧官能团的还原衍生物。
取代产物: 用不同的官能团取代原始官能团的取代衍生物
科学研究应用
CID1231538 具有广泛的科学研究应用,包括:
化学: 用作研究 G 蛋白偶联受体 35 拮抗剂的结构-活性关系的工具化合物。
生物学: 用于生物学测定以研究 G 蛋白偶联受体 35 在各种细胞过程中的作用。
医药: 作为与 G 蛋白偶联受体 35 相关的疾病(如 2 型糖尿病、炎症和胃癌)的潜在治疗剂进行探索。
相似化合物的比较
CID1231539: Another benzothiazole analogue with similar G protein-coupled receptor 35 antagonistic activity.
CID1231540: A structurally related compound with variations in the functional groups attached to the benzothiazole core.
Uniqueness of CID1231538:
Potency: CID1231538 has a high potency with an IC50 value of 0.55 μM, making it a highly effective G protein-coupled receptor 35 antagonist.
Selectivity: It exhibits selectivity for G protein-coupled receptor 35 over other receptors, reducing off-target effects.
属性
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S2/c27-18-7-5-17(6-8-18)16-34-26-29-22-10-9-19(15-23(22)35-26)28-24(31)20-3-1-2-4-21(20)25(32)30-11-13-33-14-12-30/h1-10,15H,11-14,16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOURXCDGUPWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





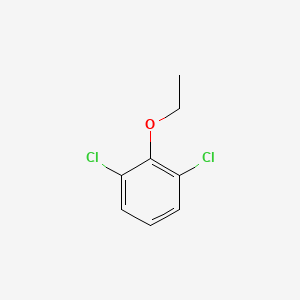
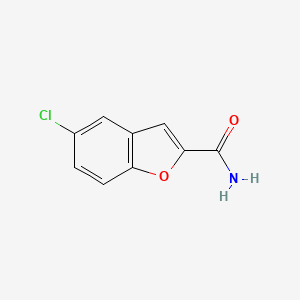


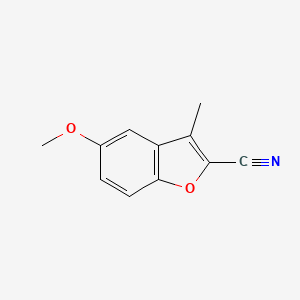
![9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl-](/img/structure/B3262316.png)
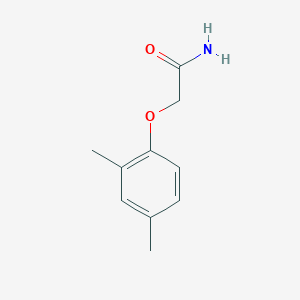
![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)
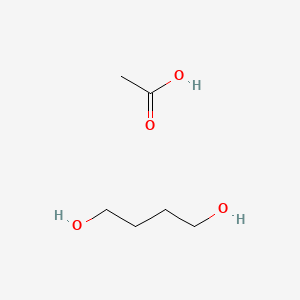
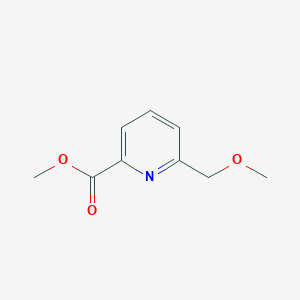
![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)
